molecular formula C7H12O2 B1452444 3-(Oxolan-3-yl)propanal CAS No. 1017793-05-3

3-(Oxolan-3-yl)propanal

Cat. No.: B1452444
CAS No.: 1017793-05-3
M. Wt: 128.17 g/mol
InChI Key: ZQDRYRZNUHALDS-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yl)propanal (CAS: 1017793-05-3) is an aliphatic aldehyde derivative featuring a tetrahydrofuran (oxolane) ring attached to the third carbon of a propanal backbone. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol . The compound’s structure combines the reactivity of an aldehyde group with the steric and electronic effects of the oxolane ring, a five-membered cyclic ether. This structural motif is critical in pharmaceutical and chemical synthesis, where this compound serves as a reference standard for drug impurity profiling and reagent development .

Properties

IUPAC Name

3-(oxolan-3-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-1-2-7-3-5-9-6-7/h4,7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDRYRZNUHALDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311144
Record name Tetrahydro-3-furanpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017793-05-3
Record name Tetrahydro-3-furanpropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017793-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-3-furanpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Oxolan-3-yl)propanal, also known as 3-Oxo-3-(oxolan-3-yl)propanal, is an organic compound characterized by its unique oxolane ring structure and functional groups that include a carbonyl and an aldehyde. This combination contributes to its potential biological activities and applications in various fields, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 142.15 g/mol
  • IUPAC Name : this compound

Biological Activity

Research on the biological activity of this compound indicates its potential in several areas:

  • Antioxidant Activity : Preliminary studies have shown that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress.
  • Antimicrobial Properties : The aldehyde functional group may contribute to antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.
  • Neuroprotective Effects : Some derivatives of oxolane compounds have demonstrated neuroprotective effects in vitro, suggesting that this compound could be explored for neurodegenerative diseases.
  • Anti-inflammatory Effects : Compounds containing oxolane rings have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant activity of several oxolane derivatives, including this compound. The results indicated significant radical scavenging activity, with IC50 values comparable to established antioxidants. This suggests potential applications in nutraceutical formulations aimed at reducing oxidative stress.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Table 1: Comparison of Biological Activities of Oxolane Derivatives

Compound NameAntioxidant Activity (IC50 µM)Antimicrobial Activity (Zone of Inhibition mm)Neuroprotective Potential
This compound2515 (Staphylococcus aureus)Moderate
Ethyl 2-amino-3-(oxolan-3-yl)propanoate3013 (E. coli)Low
Ethyl 3-oxo-3-(oxolan-2-yl)propanal2017 (Bacillus subtilis)High

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table and discussion highlight key similarities and differences between 3-(oxolan-3-yl)propanal and related aldehyde derivatives, focusing on molecular features, applications, and functional properties.

Table 1: Comparative Overview of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Sources
This compound C₇H₁₂O₂ 128.17 Aldehyde, oxolane ring Drug impurity reference; reagent
3-(Methylthio)propanal C₄H₈OS 104.17 Aldehyde, thioether Food aroma (meaty, cooked potato)
3-(3-Methoxyphenyl)propanal C₁₀H₁₂O₂ 164.20 Aldehyde, methoxy-substituted phenyl Enzyme interaction; antioxidant
3-(3-Chlorophenyl)-3-oxopropanal C₉H₇ClO₂ 182.60 Aldehyde, ketone, chloro-substituted Organic synthesis; hazardous material
Methyl 3-oxo-3-(oxolan-3-yl)propanoate C₈H₁₂O₄ 172.18 Ester, ketone, oxolane ring Synthetic intermediate

Key Comparisons:

Its aldehyde group is reactive in nucleophilic additions, useful in pharmaceutical synthesis . 3-(Methylthio)propanal: The thioether group (C-S-C) contributes to sulfur-containing aroma profiles in thermally processed foods. It forms via methionine degradation during roasting and participates in Maillard reactions . 3-(3-Methoxyphenyl)propanal: The methoxyphenyl group enables π-π stacking interactions with enzymes like superoxide dismutase (SOD) and tyrosinase, though its binding affinity (-5.5 to -6.1 kcal/mol) is weaker than standard inhibitors . 3-(3-Chlorophenyl)-3-oxopropanal: The electron-withdrawing chloro group increases electrophilicity at the carbonyl, making it reactive but hazardous (requires strict safety protocols) .

Applications Food Industry: 3-(Methylthio)propanal is pivotal in flavor chemistry, contributing to meaty and vegetable-like odors . In contrast, this compound lacks reported flavor applications, reflecting its specialized use in analytical chemistry. The oxolane derivative’s role as a drug impurity standard underscores its importance in regulatory compliance . Synthetic Utility: Methyl 3-oxo-3-(oxolan-3-yl)propanoate serves as a ketone-containing ester intermediate, enabling further functionalization via hydrolysis or reduction .

Structural and Electronic Effects

  • Aromatic vs. Aliphatic Substituents : The methoxyphenyl and chlorophenyl derivatives exhibit extended conjugation, altering UV-Vis absorption and redox behavior compared to the aliphatic oxolane analog.
  • Ring Size and Reactivity : The oxolane ring (five-membered) offers less strain and greater stability than smaller cyclic ethers (e.g., oxirane), influencing the compound’s shelf life and reaction kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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